N-Acetylphenylalanine aldehyde is a compound derived from the amino acid phenylalanine, modified by the addition of an acetyl group and an aldehyde functional group. This compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its potential applications in drug synthesis and biochemical research.
N-Acetylphenylalanine aldehyde falls under the classification of N-acyl amino acids, which are derivatives of amino acids where an acyl group is attached to the nitrogen atom. This classification is significant in understanding its reactivity and potential applications in organic synthesis.
The synthesis typically involves controlling reaction conditions such as temperature, pressure, and pH to optimize yield and selectivity. For example, using a dicobalt octacarbonyl catalyst can yield approximately 82% N-acetylphenylalanine from the starting materials .
N-Acetylphenylalanine aldehyde consists of a phenyl ring attached to a central carbon that bears both an acetyl group (–C(=O)CH₃) and an aldehyde group (–CHO). The molecular formula is C₉H₉NO₂, indicating the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms.
N-Acetylphenylalanine aldehyde can undergo various chemical reactions typical of aldehydes and amides:
The amidation reactions often require careful control to minimize racemization, especially when using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which can lead to epimerization if not managed properly .
The mechanism by which N-acetylphenylalanine aldehyde acts in biochemical contexts often involves its interaction with enzymes or other biological molecules. Its structure allows it to participate in various enzymatic reactions typical of amino acids.
Research has shown that derivatives of N-acetylphenylalanine can influence metabolic pathways and may serve as substrates for enzyme-catalyzed reactions, demonstrating its relevance in biochemical studies .
N-Acetylphenylalanine aldehyde has several applications in scientific research:
The biosynthesis of N-acetylphenylalanine initiates with the acetylation of L-phenylalanine, a canonical aromatic amino acid. This reaction is catalyzed by phenylalanine N-acetyltransferase (EC 2.3.1.53), which transfers an acetyl group from acetyl-CoA to the α-amino group of phenylalanine, yielding N-acetylphenylalanine and CoA as products [5] [8]. This enzymatic process belongs to the broader family of N-acyl-aromatic amino acid (N-ArAA) biosynthetic pathways, which generate metabolites with diverse biological roles in cell signaling and stress response [1]. The reaction mechanism follows a sequential ordered bi-bi kinetic pattern, where acetyl-CoA binds first, followed by phenylalanine. The catalytic efficiency (kcat/KM) is influenced by substrate concentrations and pH, with optimal activity observed near physiological pH (7.0–8.0) where the amino group of phenylalanine exists predominantly in its unprotonated, nucleophilic state [10].
Structurally, N-acetyltransferases feature conserved catalytic motifs. For example, left-handed β-helix (LβH) domains in related enzymes (e.g., PerB in Caulobacter crescentus) create binding pockets that position the amino acid substrate near the acetyl-CoA thioester. A catalytic histidine (e.g., His 141 in PerB) acts as a general base to deprotonate the incoming amino group, enhancing its nucleophilicity for attack on the carbonyl carbon of acetyl-CoA [10]. The resulting tetrahedral intermediate is stabilized by an oxyanion hole formed by backbone amides (e.g., Gly 159 in PerB), as demonstrated in high-resolution crystal structures (≤1.0 Å) of transition state mimics [10].
Table 1: Key Enzymes in N-Acetylphenylalanine Biosynthesis
Enzyme | EC Number | Cofactor | Catalytic Residues | Function |
---|---|---|---|---|
Phenylalanine N-acetyltransferase | 2.3.1.53 | Acetyl-CoA | Not fully characterized | N-Acetylation of L-phenylalanine |
N-Acyltransferase (PerB-type) | 2.3.1.- | Acetyl-CoA | His 141 (general base), Gly 159 (oxyanion hole) | Model for acetyl transfer mechanism |
Glutamine:N-acyltransferase | 2.6.1.- | Pyridoxal 5′-phosphate | Lys-PLP Schiff base | Aminotransferase activity in precursor pathways |
Acyltransferases governing N-acyl-aromatic amino acid formation exhibit substrate specificity dictated by their structural domains. Enzymes like PerB and homologs possess distinct N-terminal globular domains that recognize the amino acid moiety (e.g., phenylalanine), and C-terminal LβH domains that bind CoA and the acetyl-donor [1] [10]. This modular architecture enables selective modification of aromatic amino acids while excluding aliphatic or polar residues. Kinetic studies show that N-acetyltransferases discriminate based on the hydrophobic side chain of phenylalanine, with KM values significantly lower for phenylalanine derivatives compared to smaller substrates like glycine [1].
Metabolically, N-acetylphenylalanine serves as a precursor for oxidized derivatives, including the aldehyde-functionalized analog 3-formyl-phenylalanine. This conversion occurs via a two-step pathway: First, cytochrome P450 monooxygenases or non-ribosomal peptide synthetase-associated oxidases catalyze hydroxylation at the phenylalanine meta-position. Second, dehydrogenase enzymes oxidize the alcohol to the aldehyde functionality [4]. Alternatively, 3-formyl-phenylalanine can be synthesized chemically via Erlenmeyer azlactone synthesis, where substituted benzaldehydes condense with N-acetyl-glycine to form oxazolones, which are hydrolyzed to yield formyl-phenylalanine derivatives [4]. In biological systems, these aldehydes exist transiently due to reactivity, often necessitating in situ generation for protein engineering applications.
N-Acyl-aromatic amino acids (including N-acetylphenylalanine derivatives) are substrates for specialized hydrolases and transporters. N-Acylpeptide hydrolases liberate free phenylalanine from acetylated forms during protein turnover, while organic anion transporters (e.g., OAT1/3) mediate renal excretion of N-acetylphenylalanine, as demonstrated in rat models using radiolabeled tracers [5] [8]. This metabolic flux positions N-acetylphenylalanine as a node for downstream aldehyde derivatization.
The genetic incorporation of 3-formyl-phenylalanine into proteins relies on engineered components of the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA system. A key breakthrough involved the mutant PylRS(N346A/C348A), which exhibits expanded substrate tolerance to accommodate 3-formyl-phenylalanine. This enzyme charges tRNAPylCUA with the aldehyde-containing amino acid, enabling its incorporation at amber (TAG) stop codons in Escherichia coli and mammalian cells [4]. Expression levels reach ~15–20 mg/L in minimal media, comparable to other non-canonical amino acids like para-propargyloxy-phenylalanine [4].
Table 2: Genetic Engineering Strategies for 3-Formyl-Phenylalanine Incorporation
Component | Wild-Type Function | Engineered Feature | Role in Aldehyde Incorporation |
---|---|---|---|
PylRS | Encodes pyrrolysine | N346A/C348A mutations | Binds 3-formyl-phenylalanine and activates carboxylate |
tRNAPylCUA | Decodes UAG (amber) | Unmodified anti-codon | Delivers 3-formyl-phenylalanine to ribosome |
Host strain | Standard translation | Deleted release factor 1 (ΔRF1) | Prevents premature termination at UAG codons |
Metabolic engineering circumvents the need for synthetic 3-formyl-phenylalanine supplementation by leveraging endogenous precursors. Escherichia coli strains (e.g., DH10B or C321.ΔA.expΔPBAD) express aminotransferases that convert α-keto acid precursors (e.g., 3-formyl-phenylpyruvate) to the corresponding L-amino acid in vivo. This strategy exploits the relaxed specificity of endogenous transaminases toward aryl-substituted keto acids [7]. Supplementing cultures with 2–5 mM keto acid precursors during protein expression yields sufficient 3-formyl-phenylalanine for incorporation, confirmed by mass spectrometry (e.g., observed vs. calculated mass of modified GFP: 28,153 Da vs. 28,151 Da) [4] [7].
The aldehyde functionality enables rapid, site-selective protein bioconjugation via oxime ligation. In the presence of aniline (100 mM) as a nucleophilic catalyst, 3-formyl-phenylalanine reacts with aminooxy dyes (e.g., aminooxy-coumarin) at pH 7.0 with a second-order rate constant (k) of 182 ± 12 M−1s−1—significantly faster than ketone analogs (e.g., N-ε-acetyl-lysine derivatives; k < 5 M−1s−1) [4]. This kinetic advantage facilitates extracellular labeling of membrane proteins (e.g., E. coli OmpX) within 1 hour, as visualized by fluorescence microscopy [4]. Future advancements aim to replace toxic aniline with biocompatible catalysts (e.g., ortho-phenylenediamines) for intracellular applications.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7